Antimalarial Potency: ABF vs. Co-Isolated Maackiain and Exiguaflavones from Artemisia indica
In a head-to-head activity-guided fractionation study of Artemisia indica stems, ABF (compound 4) was tested alongside maackiain (compound 3) and the exiguaflavones A and B against the Plasmodium falciparum K1 multidrug-resistant strain. ABF exhibited an EC₅₀ of 2.70 × 10⁻⁵ g/mL (1.00 × 10⁻⁴ M), while maackiain showed an EC₅₀ of 4.70 × 10⁻⁵ g/mL (1.65 × 10⁻⁴ M) [1]. Thus, ABF is approximately 1.74-fold more potent than maackiain on a mass-concentration basis and 1.65-fold more potent on a molar basis. In the same assay, exiguaflavone A (EC₅₀ 4.60 × 10⁻⁶ g/mL; 1.08 × 10⁻⁵ M) was approximately 5.9-fold more potent than ABF [1]. The crude MeOH extract EC₅₀ was 6.60 × 10⁻⁶ g/mL, serving as a baseline for purification enrichment [1].
| Evidence Dimension | In vitro antimalarial potency (EC₅₀) against P. falciparum K1 strain |
|---|---|
| Target Compound Data | EC₅₀ = 2.70 × 10⁻⁵ g/mL (1.00 × 10⁻⁴ M) |
| Comparator Or Baseline | Maackiain: EC₅₀ = 4.70 × 10⁻⁵ g/mL (1.65 × 10⁻⁴ M); Exiguaflavone A: EC₅₀ = 4.60 × 10⁻⁶ g/mL (1.08 × 10⁻⁵ M); Crude extract: EC₅₀ = 6.60 × 10⁻⁶ g/mL |
| Quantified Difference | ABF is 1.74-fold more potent than maackiain (g/mL basis); 5.9-fold less potent than exiguaflavone A |
| Conditions | Continuous in vitro culture of P. falciparum K1 strain; EC₅₀ determined by [³H]hypoxanthine incorporation assay |
Why This Matters
Procurement of ABF rather than maackiain is justified for antimalarial screening cascades where moderate potency with a distinct benzofuran scaffold is desired; the quantitative potency ranking informs hit prioritization.
- [1] Champhen R, Thebtaranonth Y, Wanauppathamkul S, et al. Antimalarial Principles from Artemisia indica. J Nat Prod. 1998;61(9):1146-1147. doi:10.1021/np980041x. View Source
